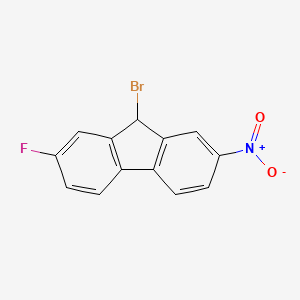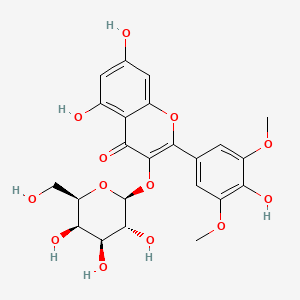
Syringetin 3-O-galactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringetin 3-O-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is found in various plants, including red grapes and certain berries. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of syringetin 3-O-galactoside typically involves the glycosylation of syringetin. One common method is the use of glycosyl donors such as galactose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the flavonoid structure .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of engineered microorganisms that express specific glycosyltransferases. These enzymes facilitate the transfer of galactose to syringetin, producing this compound in a more sustainable and efficient manner .
Analyse Chemischer Reaktionen
Types of Reactions
Syringetin 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to hydroxyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Syringetin 3-O-galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.
Biology: Research has shown its potential in modulating biological pathways, including those involved in inflammation and oxidative stress.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in cancer treatment and bone health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Wirkmechanismus
The mechanism of action of syringetin 3-O-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators
Vergleich Mit ähnlichen Verbindungen
Syringetin 3-O-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Syringetin 3-O-glucoside: Another glycoside of syringetin with glucose instead of galactose.
Isorhamnetin 3-O-galactoside: A similar flavonoid glycoside with isorhamnetin as the aglycone.
Laricitrin 3-O-galactoside: A related compound with laricitrin as the aglycone
These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.
Eigenschaften
Molekularformel |
C23H24O13 |
|---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1 |
InChI-Schlüssel |
JMFWYRWPJVEZPV-UOCKATJYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





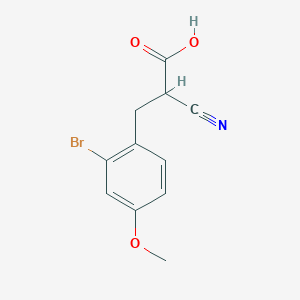
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


![Spiro[4.7]dodecane](/img/structure/B14748417.png)
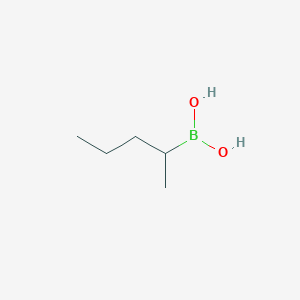
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
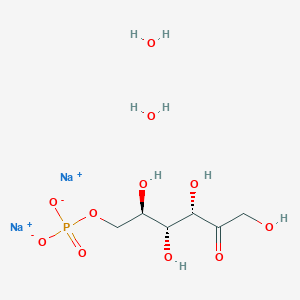
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
